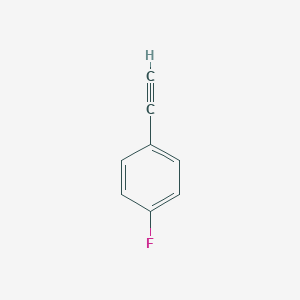

1-Ethynyl-4-fluorobenzene

描述

Significance of Arylalkynes as Synthetic Intermediates

Arylalkynes are crucial structural intermediates in organic chemistry, largely owing to the versatile reactivity of their carbon-carbon triple bond which allows for a wide array of synthetic transformations. thieme.de They serve as foundational units for constructing more complex molecular architectures. The introduction of an alkyne group into molecules has traditionally been accomplished through methods like Sonogashira coupling. acs.org The unique properties of the C-C triple bond enable arylalkynes to participate in various useful reactions, making their synthesis a topic of continuous interest within the organic chemistry community. thieme.de Their applications are extensive, featuring in the synthesis of natural products, pharmaceuticals, and advanced materials. chinesechemsoc.org For instance, they can undergo cyclization and aromatization reactions to form polycyclic oxygen heterocycles. acs.org

Role of Fluorine in Modulating Chemical Reactivity and Molecular Design

The introduction of fluorine into an organic molecule can profoundly influence its physicochemical properties. google.com20.210.105 As the most electronegative element, fluorine's presence can drastically alter a molecule's characteristics. This is attributed to a combination of the weak F-F bond and the very strong bonds fluorine forms with other elements, particularly carbon. lew.ro The carbon-fluorine bond is one of the most inert and resistant to oxidative degradation in organic chemistry. lew.ro

In medicinal chemistry, incorporating fluorine can significantly enhance a compound's intrinsic activity, metabolic stability, and bioavailability by altering electronic, lipophilic, and steric parameters. lew.ro These modifications have led to the development of numerous modern drugs, including anti-cancer agents and antibiotics. lew.ro In materials science, fluorine incorporation is used to create advanced materials like fluorinated polymers, which exhibit high thermal stability and chemical resistance. numberanalytics.com Fluorine can also be strategically used in ligands to modulate the electronic properties of organometallic complexes used in catalysis. acs.org

Overview of 1-Ethynyl-4-fluorobenzene as a Privileged Building Block

This compound, also known as 4-fluorophenylacetylene, is a versatile organic compound that serves as a key building block in diverse areas of chemical synthesis. chemimpex.com It is a fluorobenzene (B45895) derivative characterized by the presence of both a terminal ethynyl (B1212043) group and a fluorine atom on the phenyl ring. chemimpex.comscientificlabs.iealkalisci.com This unique combination of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

The reactivity of its alkyne group allows for participation in numerous organic reactions, including polymerization, dimerization, and, most notably, cross-coupling reactions. scientificlabs.iealkalisci.comscientificlabs.ie

Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 766-98-3 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₈H₅F | chemimpex.comnih.gov |

| Molecular Weight | 120.12 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White to orange to green powder to lump | chemimpex.com |

| Melting Point | 26-27 °C | sigmaaldrich.com |

| Boiling Point | 55-56 °C at 40 mmHg | sigmaaldrich.com |

| Density | 1.048 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.516 | sigmaaldrich.com |

This compound is frequently utilized in Sonogashira cross-coupling reactions with various haloarenes to synthesize more complex aryl acetylenes. scientificlabs.iescientificlabs.iescientificlabs.co.uk For example, it reacts with 2,4,6-tribromo-3,5-difluoropyridine (B1586626) in a palladium-catalyzed Sonogashira reaction. scientificlabs.iesigmaaldrich.comsigmaaldrich.com It is also a key reactant in [3+2] cycloaddition reactions. For instance, it reacts with a ruthenium azido (B1232118) complex to form N-coordinated ruthenium 4-aryl-1,2,3-triazolato complexes. researchgate.net Another application is in the synthesis of 1,2,3-triazoles through reaction with compounds like 1-(bromomethyl)-2-nitrobenzene in the presence of sodium azide (B81097). scientificlabs.iesigmaaldrich.comsigmaaldrich.com

The compound's utility extends to materials science, where it is used to create high-performance polymers and organic optoelectronic materials for devices like Organic Light Emitting Diodes (OLEDs). chemimpex.comfluoro-benzene.com Its polymerization can be catalyzed by a trianionic pincer alkylidyne complex. scientificlabs.iealkalisci.comscientificlabs.ie

Examples of Syntheses Utilizing this compound

| Product | Reactants | Catalyst/Reagents | Reference |

|---|---|---|---|

| 3-(4-Fluorophenyl)-1H-isochromen-1-one | 2-Iodobenzoic acid | Copper catalyst | scientificlabs.iesigmaaldrich.comsigmaaldrich.com |

| 4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine | 2,4,6-Tribromo-3,5-difluoropyridine | Palladium catalyst (Sonogashira reaction) | scientificlabs.iesigmaaldrich.comsigmaaldrich.com |

| 1-(4-Fluorophenyl)-3-methoxy-3-(4-methoxyphenyl)propan-1-one | p-Anisaldehyde | - | scientificlabs.iesigmaaldrich.comsigmaaldrich.com |

| 5-(4-Fluorophenyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole | 1-(Bromomethyl)-2-nitrobenzene | Sodium azide | scientificlabs.iesigmaaldrich.comsigmaaldrich.com |

This wide range of reactivity makes this compound an important building block for creating diverse and complex molecules for both biological and material applications. chemimpex.comfluoro-benzene.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethynyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSWHQGIEKUBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335017 | |

| Record name | 1-Ethynyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-98-3 | |

| Record name | 1-Ethynyl-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethynyl 4 Fluorobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis represents the cornerstone of modern synthesis for 1-ethynyl-4-fluorobenzene. These methods offer mild reaction conditions and high yields compared to older techniques that required harsh conditions, such as using sodium acetylide in liquid ammonia (B1221849). fluoro-benzene.com Palladium and copper are the most prominent metals used in these coupling reactions.

Palladium-Catalyzed Approaches

Palladium catalysis is central to the formation of carbon-carbon bonds between aryl halides and alkynes. Several distinct palladium-catalyzed methodologies have been developed for this purpose.

The Sonogashira reaction is a powerful and widely used cross-coupling reaction for forming C(sp²)-C(sp) bonds. smolecule.com The synthesis of this compound via this method typically involves the reaction of a 4-fluorohalobenzene (most commonly 4-fluoroiodobenzene or 4-fluorobromobenzene) with a terminal alkyne, such as acetylene (B1199291) gas or a protected surrogate like trimethylsilylacetylene. fluoro-benzene.comsmolecule.com The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a copper(I) co-catalyst, typically copper(I) iodide (CuI). fluoro-benzene.comrsc.org An amine base, such as triethylamine (B128534) (TEA) or diisopropylamine, is used to deprotonate the terminal alkyne, forming the reactive copper acetylide in situ. fluoro-benzene.com

The choice of the halogen on the fluorobenzene (B45895) substrate affects reactivity, with iodides being more reactive than bromides. smolecule.com This difference can be exploited for selective couplings. The reaction is versatile and can be performed under relatively mild conditions, sometimes accelerated by microwave irradiation to significantly reduce reaction times. smolecule.com

Table 1: Representative Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne Source | Palladium Catalyst | Copper Co-Catalyst | Base / Solvent | Notes |

| 4-Fluoroiodobenzene | Acetylene | Pd(PPh₃)₄ | CuI | Amine Base / Organic Solvent | A common and efficient route with high yields. fluoro-benzene.com |

| 4-Bromofluorobenzene | Phenylacetylene (B144264) | Pd Catalyst | Not specified | Base | Used to synthesize derivatives of the target compound. smolecule.com |

| 4-Fluoroiodobenzene | 4-Ethynylbenzonitrile | Pd(PPh₃)₄ | CuI | TEA / THF | Yielded 86% of the coupled product. rsc.org |

| 4-Bromo-2-fluoroiodobenzene | 4-Ethynylaniline | Pd(PPh₃)₄ | CuI | TEA / THF | Demonstrates applicability with different substituted haloarenes. rsc.org |

A more recent advancement in palladium catalysis is the decarbonylative alkynylation reaction. This method utilizes aryl anhydrides as stable, readily available electrophiles, which serve as alternatives to aryl halides. nsf.gov In a process analogous to the Sonogashira reaction, this transformation couples an aryl anhydride (B1165640) with a terminal alkyne to form an internal alkyne, releasing carbon monoxide in the process. nsf.govsigmaaldrich.com

The catalytic system typically consists of palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like XantPhos, and a nucleophilic additive such as 4-(dimethylamino)pyridine (DMAP). nsf.govnih.gov Research has shown that aryl anhydrides are more reactive electrophiles for this type of transformation compared to related carboxylic acid derivatives like esters or amides. nsf.govnih.gov While not yet a standard method for the specific synthesis of this compound, this robust methodology demonstrates excellent functional group tolerance and represents an expanding frontier in cross-coupling chemistry for producing various alkynes. nsf.gov

Table 2: General Conditions for Decarbonylative Alkynylation

| Electrophile | Nucleophile | Catalyst System | Additive / Solvent | Temperature |

| Aryl Anhydride | Terminal Alkyne | Pd(OAc)₂ / XantPhos | DMAP / Dioxane | 160 °C |

Data derived from a general procedure for the synthesis of internal alkynes. nsf.gov

The palladium-difluorocarbene catalytic system represents a novel transformation in organofluorine chemistry. However, its primary application is not the synthesis of this compound, but rather the use of this compound and other terminal alkynes as substrates to synthesize difluoromethylated alkynes. chinesechemsoc.orgchinesechemsoc.org These products are of significant interest in medicinal chemistry, as the difluoromethyl (CF₂H) group can act as a stable bioisostere for hydroxyl or thiol groups. chinesechemsoc.org

The reaction typically uses chlorodifluoromethane (B1668795) (ClCF₂H), an inexpensive industrial chemical, as the difluorocarbene precursor. chinesechemsoc.orgchinesechemsoc.org The proposed mechanism involves the formation of a nucleophilic palladium(0) difluorocarbene complex ([Pd⁰]=CF₂), which is then protonated. The resulting difluoromethyl palladium intermediate reacts with the terminal alkyne, and subsequent reductive elimination yields the difluoromethylated alkyne product. chinesechemsoc.org This process provides a direct and cost-effective route to valuable difluoromethylated compounds from readily available terminal alkynes. chinesechemsoc.org

Decarbonylative Alkynylation of Aryl Anhydrides

Copper-Catalyzed Reactions

Copper plays a crucial role in the synthesis and application of this compound, most notably as an essential co-catalyst in the Sonogashira reaction described previously. fluoro-benzene.comrsc.org In the Sonogashira mechanism, the copper(I) salt reacts with the deprotonated terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle leading to the final product.

Beyond its co-catalyst role, copper is the primary catalyst in other important reactions involving this compound. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," uses terminal alkynes like this compound to react with azides, forming highly stable triazole rings. acs.org This reaction is widely used for creating complex molecules and bioconjugates. Additionally, this compound can be used in other copper-catalyzed reactions, such as its reaction with 2-iodobenzoic acid to synthesize 3-(4-Fluorophenyl)-1H-isochromen-1-one. sigmaaldrich.comsigmaaldrich.com

Other Metal-Mediated Syntheses

Besides palladium and copper, other metals can be employed to synthesize or modify this compound.

A notable method involves the use of a Grignard reagent. fluoro-benzene.com In this approach, a 4-fluorophenyl Grignard reagent (4-FC₆H₄MgX, where X is a halide) is first prepared by reacting a 4-fluorohalobenzene with magnesium metal in an ether solvent. fluoro-benzene.comleah4sci.com This organomagnesium compound is then reacted with an acetylene derivative to form the desired this compound after subsequent workup. fluoro-benzene.com

Other metals have been used to catalyze reactions of this compound. For example, yttrium complexes, such as Y[N(TMS)₂]₃, have been shown to catalyze the dimerization of this compound to form specific enediyne structures. sigmaaldrich.comsigmaaldrich.com Furthermore, rhodium catalysts, like [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄], are effective in the polymerization of this compound to produce high molecular weight, stereoregular poly(phenylacetylene)s, which are materials with interesting semiconducting properties. rsc.orgresearchgate.net

Nucleophilic Substitution Pathways for Ethynyl (B1212043) Group Introduction

One of the fundamental approaches to synthesizing this compound involves the direct replacement of a halogen atom on the aromatic ring with an ethynyl group via a nucleophilic substitution reaction. fluoro-benzene.com This pathway typically utilizes a metal acetylide as the nucleophile to displace a halide from a fluorinated benzene (B151609) derivative.

A common strategy involves the reaction of a halogenated aromatic compound, such as 4-fluorobromobenzene or 4-fluoroiodobenzene, with sodium acetylide. fluoro-benzene.com The reaction is generally conducted in a suitable solvent like liquid ammonia or an ether. In this process, the acetylide ion acts as the nucleophile, attacking the carbon atom bonded to the halogen and substituting it to form the desired product. fluoro-benzene.com However, these conditions can be harsh; liquid ammonia requires low-temperature storage, and sodium acetylide is highly reactive, necessitating careful handling during preparation and use. fluoro-benzene.com

Modern variations of nucleophilic substitution are employed, particularly in the field of radiochemistry for the synthesis of radiolabeled compounds. For instance, the synthesis of ethynyl-4-[¹⁸F]fluorobenzene ([¹⁸F]EYFB), an alkyne-functionalized synthon for positron emission tomography (PET), can be achieved in a single step from a shelf-stable precursor. nih.gov This demonstrates the continued relevance of nucleophilic substitution pathways, especially when adapted for specialized applications like the introduction of isotopes. nih.gov

Table 1: Nucleophilic Substitution Reaction Parameters

| Starting Material | Reagent | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 4-Fluorobromobenzene | Sodium Acetylide | Liquid Ammonia / Ethers | Specific temperature and pressure | This compound |

| Diaryliodonium Salt Precursor | [¹⁸F]Fluoride | Not Specified | Single-step reaction | Ethynyl-4-[¹⁸F]fluorobenzene |

Grignard Reagent-Mediated Synthetic Routes

Grignard reagents offer a versatile and powerful method for forming carbon-carbon bonds, and their application in the synthesis of this compound is a well-established strategy. fluoro-benzene.com This approach can be executed in two primary ways: by using a Grignard reagent derived from a fluorinated benzene or by creating an alkynyl Grignard reagent from this compound itself for subsequent reactions.

In the first method, a 4-fluorophenyl Grignard reagent is prepared, typically by reacting 4-fluorobromobenzene with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). This organometallic species is then reacted with an acetylene derivative to yield this compound. fluoro-benzene.com This route leverages the nucleophilic character of the Grignard reagent to introduce the fluorinated aryl group to an ethynyl moiety.

Conversely, this compound can be converted into its corresponding Grignard reagent. This is achieved by reacting it with another Grignard reagent, such as methyl magnesium bromide, in an anhydrous solvent. iucr.org The acidic terminal proton of the alkyne is abstracted, forming 4-fluorophenylethynyl magnesium bromide. This alkynyl Grignard reagent is a potent nucleophile used in more complex syntheses, such as the generation of quaternary carbon products by attacking transient iminium ions. iucr.org

Table 2: Grignard Reagent-Mediated Synthesis Approaches

| Method | Starting Materials | Reagent | Intermediate | Application |

|---|---|---|---|---|

| Aryl Grignard Formation | 4-Fluorobromobenzene, Acetylene Derivative | Magnesium | 4-Fluorophenylmagnesium Bromide | Synthesis of this compound |

| Alkynyl Grignard Formation | This compound | Methyl Magnesium Bromide | 4-Fluorophenylethynyl Magnesium Bromide | Nucleophilic addition to electrophiles |

Flow Chemistry Approaches for Fluorinated Alkyne Production

Flow chemistry has emerged as a promising and powerful technology for the synthesis of organic compounds, offering significant advantages in safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or challenging conditions. mit.edu The production of fluorinated alkynes benefits greatly from this technique, which allows for precise control over reaction parameters like temperature and pressure, leading to reduced reaction times and high yields. organic-chemistry.org

A key application of flow chemistry in this area is the generation and use of reactive intermediates. For example, a continuous flow method has been developed for the generation of difluorocarbene from trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF₃) and a catalytic amount of sodium iodide. organic-chemistry.orgacs.org This highly reactive electrophilic carbene is generated in situ and immediately reacts with a broad range of alkynes to produce difluorocyclopropenes. acs.orgresearchgate.net The entire process can be completed within a residence time of just 10 minutes at high concentrations, a significant improvement over traditional batch processes that often require high temperatures and extended reaction times. organic-chemistry.orgresearchgate.net

The advantages of flow chemistry for fluorinated compounds are rooted in its ability to handle gas-liquid reactions and hazardous materials more safely. mit.edu The high surface-area-to-volume ratio in microreactors enhances mass and heat transfer, allowing for rapid and controlled reactions. mit.edu This methodology is not only greener and more atom-economical but also enables straightforward scaling up of production. acs.orgresearchgate.net For instance, the continuous synthesis of propargylic alcohols using ethynyl-Grignard reagents has been demonstrated in flow, showcasing the versatility of this approach for creating complex fluorinated molecules. beilstein-journals.org

Table 3: Comparison of Batch vs. Flow Chemistry for Fluorinated Alkyne Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Time | Often hours (e.g., 2 hours for difluorocyclopropenation) researchgate.net | Often minutes (e.g., 10 minutes for difluorocyclopropenation) organic-chemistry.org |

| Safety | Challenges with pressure buildup, reagent volatility, and exotherms. organic-chemistry.org | Enhanced safety through controlled generation of reactive intermediates and superior heat transfer. mit.edu |

| Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. organic-chemistry.org |

| Scalability | Can be difficult and hazardous. | More straightforward and safer to scale up production. acs.org |

Elucidation of Reactivity and Reaction Mechanisms

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group in 1-ethynyl-4-fluorobenzene is a region of high electron density, making it susceptible to a variety of reactions. fluoro-benzene.com

Addition Reactions

The ethynyl group readily undergoes addition reactions. For instance, it can be hydrogenated to an olefin and subsequently to an alkane with the use of an appropriate catalyst. fluoro-benzene.com A study on the semi-hydrogenation of alkynes demonstrated that this compound can be fully converted, although with lower selectivity toward the alkene product, 4-fluorostyrene, compared to other substituted phenylacetylenes. mdpi.com Additionally, it can react with hydrogen halides in a process that follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne. fluoro-benzene.com

Cycloaddition Reactions

The ethynyl group of this compound actively participates in cycloaddition reactions, a powerful tool for constructing cyclic molecules. One notable example is the [3+2] cycloaddition reaction with ruthenium azido (B1232118) complexes to form N(2)-bound ruthenium 4-aryl-1,2,3-triazolato complexes. researchgate.net This reaction proceeds at elevated temperatures and has been successfully applied to a range of terminal phenylacetylenes, including this compound. researchgate.net Another significant application is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, a cornerstone of "click chemistry," to form 1,2,3-triazoles. This reaction is known for its high efficiency and the stability of the resulting triazole ring. Furthermore, this compound has been utilized in intramolecular 1,3-dipolar cycloadditions of 2′-alkynyl-biaryl-2-aldehyde N-tosylhydrazones to synthesize 3-substituted 1H-dibenzo[e,g]indazoles. mdpi.com

Influence of the Fluorine Atom on Aromatic and Alkynyl Reactivity

The fluorine atom at the para position of the benzene (B151609) ring significantly influences the molecule's reactivity. As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which decreases the electron density of the benzene ring. fluoro-benzene.com This deactivation makes the ring less susceptible to electrophilic substitution. fluoro-benzene.com However, the lone pair electrons on the fluorine atom can participate in resonance, which can direct incoming electrophiles to the ortho and para positions relative to the fluorine atom. fluoro-benzene.com

The electron-withdrawing nature of the fluorine atom also impacts the acidity of the terminal alkyne proton. The increased acidity makes the proton more easily removed by a strong base, forming a carbanion that can then react with various electrophiles. fluoro-benzene.com Furthermore, the fluorine atom can activate the benzene ring towards nucleophilic aromatic substitution (SNAr) reactions, an effect that is enhanced by the presence of the ethynyl group. acs.org Studies have shown that fluoroarenes with one or two ethynyl groups undergo high-yielding substitution with various oxygen and arylamine nucleophiles. acs.org

Mechanisms of Transition Metal-Catalyzed Transformations

Transition metal catalysis plays a pivotal role in unlocking the synthetic potential of this compound. Palladium and nickel complexes, in particular, have been extensively used to facilitate a variety of transformations.

Palladium-Catalyzed Pathways

Palladium catalysts are widely employed in cross-coupling reactions involving this compound. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent example. smolecule.com This reaction has been used to synthesize compounds like 4-bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine from 2,4,6-tribromo-3,5-difluoropyridine (B1586626) and this compound.

A proposed mechanism for a palladium-catalyzed decarbonylative alkynylation of aryl anhydrides involves the initial insertion of palladium into a (CO)–O bond of the anhydride (B1165640). nsf.gov This is followed by oxidative addition and subsequent steps that lead to the final alkynylated product. nsf.gov In another study, a palladium-catalyzed domino aminocarbonylation of alkynols was developed. acs.org The choice of phosphine (B1218219) ligand was found to be crucial for controlling the selectivity of the reaction. acs.org Furthermore, a palladium-catalyzed difluorocarbene coupling with terminal alkynes has been reported. chinesechemsoc.org The proposed mechanism involves the formation of a difluoromethyl palladium complex, coordination with the alkyne, transmetalation, and finally, reductive elimination to yield the difluoromethylated alkyne. chinesechemsoc.org

Nickel-Mediated Reactivity

Nickel catalysts also facilitate important transformations of this compound. Research has shown that nickel(0)–olefin pincer complexes react with terminal alkynes through cooperative C–H bond activation. acs.org In the reaction with this compound, an alkyl/alkynyl Ni(II) complex is formed as a result of acetylenic C–H bond activation. acs.org This process demonstrates the ability of the nickel complex to activate the otherwise strong C-H bond of the alkyne. Further studies have explored the reactivity of nickel complexes with PC═CP pincer ligands and terminal alkynes, revealing two competing pathways: a cooperative and reversible C–H bond activation to form a Ni(II) alkyl/alkynyl complex, and the incorporation of two alkyne molecules into the ligand structure to form a conjugated triene bound to Ni(0). researchgate.net

Nickelacyclobutane Reactivity with Terminal Alkynes

Nucleophilic Aromatic Substitution with Fluoroaryl Acetylenes

The ethynyl group in this compound can act as an electron-withdrawing group, thereby activating the aromatic ring for nucleophilic aromatic substitution (SNAr). acs.orgwikipedia.org This is a significant aspect of its reactivity, as aromatic rings are typically nucleophilic and resistant to attack by nucleophiles. wikipedia.org For SNAr to occur, the aromatic ring must be rendered electron-poor, a role fulfilled by the ethynyl substituent. acs.orgwikipedia.org

In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The presence of an electron-withdrawing group, such as the ethynyl group, in the para position stabilizes this intermediate through resonance, thus facilitating the reaction. wikipedia.org The reaction is completed by the departure of the fluoride (B91410) ion, restoring the aromaticity of the ring. wikipedia.org

Studies have shown that fluoroarenes bearing an ethynyl group undergo high-yielding substitution reactions with a variety of oxygen and arylamine nucleophiles. acs.org The reactivity of 4-fluoroethynylbenzenes with p-cresol (B1678582) has been used to determine the Hammett substituent constants for the terminal ethynyl group, quantifying its electron-withdrawing ability in this context. acs.org This demonstrates a less common but synthetically valuable role for the acetylene (B1199291) functional group. acs.org

Oxidative Iodination of Terminal Aryl Alkynes

The terminal alkyne functionality of this compound is susceptible to oxidative iodination, a common transformation for this class of compounds. nih.govorganic-chemistry.org This reaction allows for the synthesis of 1-iodo-alkynes, which are valuable synthetic intermediates. organic-chemistry.org A variety of reagents and conditions have been developed for the oxidative iodination of terminal alkynes. nih.govorganic-chemistry.org

A common method involves the use of an iodine source, such as potassium iodide (KI) or N-iodosuccinimide (NIS), in the presence of an oxidant. nih.govorganic-chemistry.org For instance, hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA) can be used to mediate the chemoselective iodination of terminal alkynes. nih.gov The choice of iodine source and oxidant can be crucial for achieving high selectivity for the desired mono-iodinated product. nih.gov

A specific protocol for the synthesis of 1-iodoalkynes involves the reaction of the terminal alkyne with PIDA and tetrabutylammonium (B224687) iodide (TBAI) in acetonitrile (B52724). nih.gov This system has been shown to be effective for a range of terminal alkynes. nih.gov Another approach uses copper(I) iodide as a catalyst in the presence of an iodine source and an oxidant. organic-chemistry.org A facile method for the iodination of terminal alkynes that has potential for radio-iodination uses stoichiometric KI and CuSO4 in a mixture of acetonitrile and acetate (B1210297) buffer. researchgate.net

The table below shows a general scheme for the oxidative iodination of this compound.

| Reactant | Reagents | Product |

| This compound | I2, Oxidant | 1-Fluoro-4-(iodoethynyl)benzene |

| This compound | KI, CuSO4 | 1-Fluoro-4-(iodoethynyl)benzene |

| This compound | PIDA, TBAI | 1-Fluoro-4-(iodoethynyl)benzene |

Applications in Complex Molecular Synthesis and Derivatization

Construction of Fluorinated Heterocyclic Systems

The dual reactivity of 1-Ethynyl-4-fluorobenzene makes it an ideal starting material for the synthesis of various fluorinated heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

Synthesis of 1H-Isochromen-1-one Derivatives

This compound is a key reactant in the synthesis of 3-(4-Fluorophenyl)-1H-isochromen-1-one. scientificlabs.iealkalisci.comscientificlabs.co.uk This reaction typically involves a copper-catalyzed coupling with 2-iodobenzoic acid. scientificlabs.iealkalisci.comscientificlabs.co.ukottokemi.comsigmaaldrich.comottokemi.com The process can be controlled by temperature to selectively yield isocoumarins or phthalides. Research has demonstrated that this method can produce the desired isocoumarin (B1212949) in moderate yields. For instance, the reaction of 2-iodobenzoic acid with this compound can afford 3-(4-Fluorophenyl)-1H-isochromen-1-one with a 42% yield.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| This compound | 2-Iodobenzoic Acid | Copper | 3-(4-Fluorophenyl)-1H-isochromen-1-one | 42% |

This table summarizes the synthesis of 1H-Isochromen-1-one derivatives using this compound.

Formation of Fluoroethynyl-Pyridines

The formation of fluoroethynyl-pyridines can be achieved through the Sonogashira cross-coupling reaction. scientificlabs.iealkalisci.comsci-hub.sefluoro-benzene.com This palladium-catalyzed reaction couples this compound with a halogenated pyridine. For example, the reaction with 2,4,6-tribromo-3,5-difluoropyridine (B1586626) yields 4-bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine. scientificlabs.iealkalisci.com The Sonogashira reaction is a robust and widely used method for the formation of carbon-carbon bonds between sp and sp2 hybridized carbon atoms. sci-hub.se

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | 2,4,6-Tribromo-3,5-difluoropyridine | Palladium/Copper | 4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine scientificlabs.iealkalisci.com |

This table illustrates the synthesis of Fluoroethynyl-Pyridines via the Sonogashira coupling reaction.

Synthesis of Triazole Derivatives via Click Chemistry

"Click chemistry" provides an efficient pathway for the synthesis of triazole derivatives from this compound. chemie-brunschwig.chacs.org This is particularly relevant in the fields of medicinal chemistry and materials science.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of click chemistry used to synthesize 1,2,3-triazoles. qyaobio.comsnmjournals.orgnih.gov this compound can react with various azides in the presence of a copper(I) catalyst to form 1,4-disubstituted triazoles. scientificlabs.iealkalisci.comacs.orgmdpi.com For example, its reaction with 1-(bromomethyl)-2-nitrobenzene in the presence of sodium azide (B81097) yields 5-(4-Fluorophenyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole. scientificlabs.iealkalisci.com This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | 1-(Bromomethyl)-2-nitrobenzene & Sodium Azide | Copper(I) | 5-(4-Fluorophenyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole scientificlabs.iealkalisci.com |

| This compound | 1-Azido-4-fluorobenzene | Copper(I) | 1-(4-Fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole |

This table showcases the synthesis of triazole derivatives using this compound in CuAAC reactions.

The click chemistry approach with this compound has significant applications in radiochemistry, particularly for the synthesis of 18F-labeled agents for Positron Emission Tomography (PET). qyaobio.comsnmjournals.orgnih.govnih.govacs.orgnih.govacs.orgd-nb.infouri.eduacs.orgresearchgate.net The alkyne group of this compound can be "clicked" with an azide-functionalized molecule that has been labeled with the positron-emitting radioisotope fluorine-18 (B77423) (¹⁸F). snmjournals.orgnih.gov

A notable example is the synthesis of ethynyl-4-[¹⁸F]fluorobenzene ([¹⁸F]EYFB), which serves as a synthon for the indirect radiolabeling of biomolecules. nih.gov This is achieved in a single step from a stable precursor. nih.gov The resulting [¹⁸F]EYFB can then be conjugated to azido-functionalized molecules, such as a matrix-metalloproteinase inhibitor, via a CuAAC reaction. nih.gov This method offers a rapid and efficient way to produce ¹⁸F-labeled radiopharmaceuticals. nih.gov The total preparation time, including synthesis and purification, can be as short as 70 minutes. nih.gov

| ¹⁸F-Labeled Synthon | Azido-Functionalized Molecule | Application |

| Ethynyl-4-[¹⁸F]fluorobenzene ([¹⁸F]EYFB) nih.gov | Matrix-metalloproteinase inhibitor nih.gov | Tumor Imaging nih.gov |

| 1-(Azidomethyl)-4-[¹⁸F]-fluorobenzene acs.orguri.eduacs.org | Alkyne-modified peptides acs.orgacs.org | PET Imaging acs.orguri.edu |

This table highlights the use of this compound derivatives in the radiolabeling of biomolecules for PET imaging.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthesis of Quinoline (B57606) Derivatives

This compound is a valuable component in the multicomponent synthesis of quinoline derivatives. researchgate.netchemrevlett.comrsc.orgnih.gov The A³ coupling reaction, a one-pot synthesis involving an aniline, an aldehyde, and an alkyne, is a common method. chemrevlett.com In this reaction, this compound serves as the alkyne component. For example, the reaction of an aniline, an aromatic aldehyde, and this compound in the presence of a catalyst like niobium pentachloride (NbCl₅) can produce substituted quinolines. unesp.br This approach is noted for its atom economy and ability to generate molecular diversity. chemrevlett.com

| Aniline Derivative | Aldehyde | Alkyne | Catalyst | Product |

| Substituted Anilines chemrevlett.com | Aromatic Aldehydes chemrevlett.com | This compound unesp.br | Niobium Pentachloride (NbCl₅) unesp.br | Phthalonitrile-quinoline dyads unesp.br |

This table outlines the synthesis of quinoline derivatives through a multicomponent reaction involving this compound.

Access to Fluorinated Alkenes and Diene Derivatives

The terminal alkyne functionality of this compound serves as a reactive handle for the formation of new carbon-carbon bonds, enabling the synthesis of more complex unsaturated systems such as fluorinated alkenes and dienes.

Electrosynthesis of 1,4-Diene Derivatives Bearing Cyclopentene (B43876) Skeletons

Information regarding the specific electrosynthesis of 1,4-diene derivatives with cyclopentene skeletons from this compound could not be retrieved from the available search results.

Difluorocarbene Addition to Alkynes in Continuous Flow

A modern and efficient method for accessing fluorinated alkene derivatives involves the addition of difluorocarbene to alkynes. organic-chemistry.org Research by Charette and colleagues has demonstrated a continuous flow method for the generation of difluorocarbene and its subsequent addition to a wide range of alkenes and alkynes. organic-chemistry.orgnih.gov This technique utilizes trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF₃) as the difluorocarbene precursor and a catalytic amount of sodium iodide (NaI) as the activator. organic-chemistry.org

The process is conducted in a continuous flow reactor, which allows for precise control over temperature and pressure. organic-chemistry.org This setup facilitates the smooth reaction of the in situ generated electrophilic carbene with alkynes, such as phenylacetylene (B144264) derivatives, to yield the corresponding difluorocyclopropenes. organic-chemistry.orgnih.gov A key advantage of this flow chemistry approach is the significant reduction in reaction time, with conversions often complete within a 10-minute residence time at high concentrations. organic-chemistry.orgnih.gov This method is not only rapid but also scalable and adheres to principles of green chemistry by overcoming challenges associated with traditional batch processes, like pressure buildup and reagent volatility. organic-chemistry.orgnih.gov The resulting difluorocyclopropenes are themselves valuable intermediates that can be hydrolyzed to form stable cyclopropenones, which are useful building blocks in further syntheses. organic-chemistry.org

Table 1: Continuous Flow Difluorocarbene Addition

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Difluorocarbene addition to alkynes | organic-chemistry.orgnih.gov |

| Carbene Source | Trimethylsilyl trifluoromethane (TMSCF₃) | organic-chemistry.org |

| Activator | Catalytic Sodium Iodide (NaI) | organic-chemistry.org |

| Technology | Continuous Flow Reactor | organic-chemistry.orgnih.gov |

| Key Advantages | Short reaction times (~10 min), high yields, scalability, enhanced safety | organic-chemistry.orgnih.gov |

Pauson-Khand Reactions with Fluorinated Enynes

The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone derivative. beilstein-journals.orgnih.gov This transformation is a key method for constructing five-membered rings, which are structural motifs in many biologically active molecules. beilstein-journals.orgnih.gov The reaction has been applied to fluorinated building blocks, although the field of fluoro-Pauson-Khand reactions is still developing. beilstein-journals.orgnih.gov

The intermolecular version of the PKR has a broad scope for the alkyne component but is often limited to strained alkenes like norbornene or norbornadiene to achieve good reactivity and selectivity. beilstein-journals.orgnih.gov The presence of a fluorine atom on the alkyne, as in this compound, can influence the electronic properties of the substrate and the resulting product. beilstein-journals.org The reaction allows for the incorporation of the fluorine-containing group into the final cyclopentenone structure, providing access to complex fluorinated molecules. beilstein-journals.orgnih.gov The synthesis of fluorinated 1,n-enynes and their subsequent intramolecular Pauson-Khand cyclizations have also been explored to create polycyclic systems containing fused cyclopentenone rings. beilstein-journals.orgnih.gov

Utility as a Building Block for Diverse Organic Compounds

This compound is a versatile building block used in the synthesis of a variety of more complex organic molecules. sigmaaldrich.comscientificlabs.ie Its utility is prominently featured in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides. sigmaaldrich.comarkat-usa.org

This reactivity has been exploited to synthesize a range of compounds, including:

3-(4-Fluorophenyl)-1H-isochromen-1-one : Formed by reacting this compound with 2-iodobenzoic acid in the presence of a copper catalyst. sigmaaldrich.comscientificlabs.ie

4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine : This complex molecule is synthesized via a palladium-catalyzed Sonogashira reaction between this compound and 2,4,6-tribromo-3,5-difluoropyridine. sigmaaldrich.comarkat-usa.org

1-(4-Fluorophenyl)-3-methoxy-3-(4-methoxyphenyl)propan-1-one : Prepared through the reaction of this compound with p-anisaldehyde. sigmaaldrich.comscientificlabs.ie

5-(4-Fluorophenyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole : Synthesized by reacting this compound with 1-(bromomethyl)-2-nitrobenzene using sodium azide. sigmaaldrich.comscientificlabs.ie

The synthesis of 4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine provides a specific example of the controlled application of this compound in a Sonogashira coupling. arkat-usa.org

Table 2: Synthesis of 4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine

| Parameter | Details | Reference |

|---|---|---|

| Reactant A | This compound | arkat-usa.org |

| Reactant B | 2,4,6-Tribromo-3,5-difluoropyridine | arkat-usa.org |

| Catalyst System | Pd(PPh₃)₂Cl₂ and CuI | arkat-usa.org |

| Solvent/Base | Triethylamine (B128534) | arkat-usa.org |

| Conditions | 60 °C, 24 hours | arkat-usa.org |

| Yield | 58% | arkat-usa.org |

Advanced Materials Science Applications

Polymerization of 1-Ethynyl-4-fluorobenzene and its Derivatives

This compound serves as a monomer in the synthesis of high-performance polymers. fluoro-benzene.com The presence of the fluorine atom can influence the polymer's properties, such as surface energy, solubility, and electron transport capabilities. fluoro-benzene.com

Rhodium(I) catalysts have been effectively used for the polymerization of this compound and its derivatives, leading to the formation of highly stereoregular poly(phenylacetylene)s. rsc.orgrsc.org For instance, the cationic complex [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] has been shown to efficiently catalyze the polymerization of various ring-substituted phenylacetylenes, including this compound. rsc.orgrsc.org These reactions yield polymers with a cis-transoidal configuration, very high molar mass, and moderate dispersities. rsc.orgrsc.org The electronic properties of the substituent on the phenyl ring significantly influence the catalytic activity, with electron-withdrawing groups like fluorine leading to faster polymerization rates compared to electron-donating groups. rsc.org

Research has demonstrated that a Rh(I)-biphenyl complex is an active initiator for the homopolymerization of this compound (4-FPA), producing poly(4-FPA) with a high degree of stereoregularity (cis-content of 96%) and a low dispersity (Đ of 1.07). curtin.edu.au Furthermore, the successful synthesis of poly(phenylacetylene-block-4-fluorophenylacetylene) through sequential monomer addition highlights the controlled nature of this polymerization method. curtin.edu.au

Table 1: Rhodium-Catalyzed Polymerization of this compound (PAb)

| Catalyst | Monomer | Resulting Polymer | Key Findings | Reference |

|---|---|---|---|---|

| [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | This compound | Poly(this compound) | Highly stereoregular (cis-transoidal), very high molar mass, faster polymerization due to electron-withdrawing fluorine. | rsc.orgrsc.org |

| Rh(I)-biphenyl complex | This compound | Poly(4-FPA) | High stereoregularity (cis-content = 96%), low dispersity (Đ = 1.07). | curtin.edu.au |

The polymerization of this compound has also been reported using trianionic pincer alkylidyne complexes as catalysts. alkalisci.comsigmaaldrich.comchemicalbook.comottokemi.comottokemi.comscientificlabs.iescientificlabs.iesigmaaldrich.comscientificlabs.comscientificlabs.co.uk Specifically, the tungsten(VI) alkylidyne complex, [tBuOCO]W≡CC(CH₃)₃(THF)₂, supported by a trianionic pincer ligand, has been identified as a highly active catalyst for acetylene (B1199291) polymerization. researchgate.netlookchem.com This catalyst demonstrates remarkable efficiency in the polymerization of this compound, achieving a high turnover number (4371), significant activity (1.05 × 10⁶ gPPA molcat⁻¹ h⁻¹), and a high yield (87%). researchgate.netlookchem.com

The polymerization of this compound and its derivatives leads to the formation of substituted poly(phenylacetylene)s (PPAs). rsc.orgrsc.org These conjugated polymers are of significant interest due to their potential applications in optoelectronics and as conductive materials. rsc.org The use of specific rhodium catalysts allows for the synthesis of ultra-high molecular weight PPAs. rsc.orgrsc.org For example, the polymerization of certain substituted phenylacetylenes using [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] has resulted in PPAs with number-average molecular weights (Mₙ) reaching up to 2.72 × 10⁶ g/mol . rsc.orgrsc.org The properties of the resulting PPA can be tuned by the choice of substituent on the phenylacetylene (B144264) monomer. rsc.org

Trianionic Pincer Alkylidyne Complex Catalyzed Polymerization

Fabrication of Organic Optoelectronic Materials

This compound is a valuable compound in the synthesis of materials for organic optoelectronics. fluoro-benzene.com Its incorporation into polymers can enhance their luminous efficiency and stability, making them suitable for various optoelectronic devices. fluoro-benzene.com

The compound is utilized in the development of organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs). fluoro-benzene.comchemimpex.com Its favorable electronic properties make it a useful building block for the organic semiconductor materials that form the core of these devices. fluoro-benzene.comchemimpex.com By introducing this compound as a monomer into the polymer backbone, materials with improved performance characteristics for OLED applications can be synthesized. fluoro-benzene.com

Surface Modification of Organic Monolayers via Sonogashira Coupling

The Sonogashira coupling reaction provides a powerful method for forming carbon-carbon bonds, and this has been extended to the modification of surfaces. researchgate.net this compound has been successfully used to modify the surface of iodophenyl-terminated organic monolayers. alkalisci.comsigmaaldrich.comchemicalbook.comottokemi.comottokemi.comscientificlabs.iescientificlabs.iesigmaaldrich.comscientificlabs.com This process involves the palladium-catalyzed reaction between the terminal alkyne of this compound and the iodophenyl groups present on the monolayer surface. alkalisci.comsigmaaldrich.comsigmaaldrich.comresearchgate.net This technique allows for the precise attachment of conjugated molecules to a surface, thereby altering its chemical and physical properties. researchgate.net Such surface modifications are crucial for developing new functional materials and devices.

Supramolecular Assemblies of this compound

The field of crystal engineering leverages non-covalent interactions to design and construct ordered molecular arrangements in the solid state. This compound, with its combination of an aromatic ring, a terminal alkyne group, and a fluorine substituent, is a molecule capable of participating in a variety of weak intermolecular interactions that guide its self-assembly into well-defined supramolecular structures.

The crystal structure of this compound (also known as 4-fluorophenylacetylene or 4FPA) has been determined, revealing the specific packing and intermolecular forces that govern its solid-state architecture. acs.org Unlike its isomers, 2-fluorophenylacetylene and 3-fluorophenylacetylene (B1297516) which exhibit polymorphism, no signs of polymorphism have been observed for this compound. acs.orgacs.org Its supramolecular structure is primarily dictated by a subtle interplay of C–H···π and C–H···F hydrogen bonds. acs.org

Computational studies on heterodimers of phenylacetylene with various fluorophenylacetylenes, including the 4-fluoro isomer, indicate that π-stacked structures are particularly stable. researchgate.netresearchgate.net This preference for π-stacking, propelled by dipole moments and dispersion forces, is a key factor in the assembly of these molecules. researchgate.net The presence of the fluorine atom also introduces the possibility of C–H···F interactions, which are common in crystalline fluorobenzenes and contribute to the stability of the crystal lattice. researchgate.netacs.org

The known crystal structure for this compound is registered in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 122913. nih.gov The crystallographic data provides precise parameters for its solid-state conformation.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅F |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

The supramolecular arrangement in the crystal of this compound is a result of specific, directional, non-covalent interactions. These weak bonds collectively create a stable, three-dimensional network.

| Interaction Type | Description |

|---|---|

| C–H···π Interactions | The acidic hydrogen of the terminal ethynyl (B1212043) group can interact with the electron-rich π-system of the aromatic ring of a neighboring molecule. Aromatic C-H bonds can also participate in such interactions. acs.orgresearchgate.net |

| C–H···F Interactions | The fluorine atom can act as a weak hydrogen bond acceptor, interacting with hydrogen atoms from the aromatic ring or the ethynyl group of adjacent molecules. acs.orgresearchgate.netacs.org |

| π–π Stacking | Parallel stacking of the fluorinated aromatic rings contributes to the overall stability of the crystal packing, driven by electrostatic and dispersion forces. researchgate.netresearchgate.net |

Computational and Theoretical Investigations

Electronic Structure Analysis of 1-Ethynyl-4-fluorobenzene

The electronic structure of this compound is fundamentally shaped by the interplay between the aromatic phenyl ring, the electron-withdrawing fluorine atom, and the electron-rich ethynyl (B1212043) group. The fluorine atom exerts a strong electron-withdrawing inductive effect, which reduces the electron density of the benzene (B151609) ring. fluoro-benzene.com Conversely, the lone pair electrons on the fluorine atom can participate in resonance (a +R effect), which increases electron density, particularly at the ortho and para positions. fluoro-benzene.com

Density Functional Theory (DFT) calculations have been employed to analyze these electronic properties in detail. Studies investigating the modification of cuprous oxide (Cu₂O) surfaces with this compound (abbreviated as 4-FA) have provided insights into its intrinsic electronic nature. acs.org These calculations, along with ultraviolet photoelectron spectroscopy (UPS), help in understanding charge transfer dynamics and the alignment of molecular orbitals. acs.org The molecular electrostatic potential (MEP) and electron localization function (ELF) are also calculated to visualize electron density distributions and predict sites for nucleophilic or electrophilic attack.

Further experimental work using femtosecond photoelectron diffraction on laser-aligned this compound molecules has provided direct imaging of the molecular structure. researchgate.net Comparison of the experimental diffraction patterns with DFT calculations confirms the theoretical models of the molecule's electronic and geometric structure. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT has proven to be an indispensable tool for elucidating the complex reaction mechanisms involving this compound. It allows for the mapping of potential energy surfaces, identification of transient intermediates, and calculation of activation barriers, which are often difficult to determine experimentally.

DFT calculations have been instrumental in modeling the activation of the terminal C–H bond of the ethynyl group, a key step in many of its synthetic transformations. Investigations into the reaction of this compound with nickel complexes have shown that the acetylenic C–H bond can be readily activated. acs.org

One study on the reactivity of a pentacoordinate nickelacyclobutane with this compound used DFT to model the ring-opening reaction. The calculations identified a low-lying, concerted transition state for the addition of the alkyne's C-H bond across one of the nickel-carbon bonds. researchgate.net This provides a clear mechanistic picture of the bond activation process.

Similarly, DFT has been used to compute the free energy profiles for catalyst activation in the dehydroborylation of this compound, providing a quantitative measure of the energy barriers involved in the catalytic cycle. researchgate.net Theoretical studies on photoinduced inverse Sonogashira coupling reactions have also used DFT to compare the energy profiles of different potential pathways. These calculations showed that a pathway involving an excited-state iodoalkyne acting as an "alkynyl radical synthetic equivalent" had a lower activation energy than a pathway involving a free alkynyl radical. rsc.org

| Species | Description | Calculated Gibbs Energy (kcal/mol) |

|---|---|---|

| Reactants | Nickelacyclobutane + this compound | 0.0 |

| Intermediate | Coordination of alkyne in η(C,H) fashion | +9.3 |

| Transition State (TS) | σ-bond metathesis transition state | +11.8 |

| Product | Ring-opened Ni(II) square planar complex | -23.7 |

The σ-bond metathesis mechanism is a crucial pathway in many organometallic reactions. For this compound, this pathway has been identified and analyzed through DFT studies in several catalytic systems.

In cobalt-catalyzed hydroboration, a catalytic cycle was proposed based on experimental and theoretical findings, which includes product release via a σ-bond metathesis step. d-nb.info The feasibility of this elementary reaction was demonstrated by reacting an isolated vinyl cobalt complex with pinacolborane, which yielded the anticipated σ-bond metathesis product. d-nb.info

DFT calculations have also shed light on the σ-bond metathesis mechanism for the addition of this compound to a nickelacyclobutane complex. researchgate.net The calculations showed that the reaction likely proceeds via a concerted σ-bond metathesis pathway involving one of the Ni–C bonds, and a low-lying transition state was identified. researchgate.net Furthermore, studies on catalytic C–H borylation have explored σ-bond metathesis reactions, highlighting that the mechanism can be more complex than anticipated, especially when using dimeric hydroboranes. researchgate.net

Energy Profiles and Transition States for Bond Activation

Analysis of Electronic Effects on Reactivity and Polymerization

The electronic properties of the 4-fluoro substituent significantly modulate the reactivity of this compound in various reactions, including polymerization. The strong electron-withdrawing nature of fluorine influences the acidity of the acetylenic proton and the electron density of the triple bond, impacting reaction rates and mechanisms. fluoro-benzene.comrsc.orgrsc.org

In the context of polymerization, studies using rhodium(I) catalysts have demonstrated that the electronic effect of the substituent on the phenylacetylene (B144264) monomer strongly influences the catalytic activity. rsc.orgrsc.org Phenylacetylene derivatives with an electron-withdrawing group in the para position, such as the fluorine in this compound, polymerize faster than those with electron-donating substituents. rsc.orgrsc.org This is attributed to the electronic modification of the monomer, which facilitates its insertion into the growing polymer chain.

| Monomer | Substituent (R) | Electronic Effect | Time (min) | Conversion (%) | Mn (x 106 g/mol) |

|---|---|---|---|---|---|

| This compound | -F | Electron-withdrawing | 5 | >99 | 0.59 |

| Phenylacetylene | -H | Neutral | 5 | >99 | 1.11 |

| 1-Ethynyl-4-methylbenzene | -Me | Electron-donating | 10 | >99 | 0.74 |

| 1-Ethynyl-4-methoxybenzene | -OMe | Strongly electron-donating | 60 | >99 | 1.70 |

Similarly, in catalytic hydrogenation reactions, the presence of electron-withdrawing or electron-donating substituents on the phenylacetylene ring affects the reaction, although in some cases, the effect on selectivity is minimal. mdpi.com For instance, the hydrogenation of this compound using a specific WO₃-based catalyst resulted in full conversion, though with a slightly lower selectivity toward the alkene product compared to other derivatives. mdpi.comresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the ethynyl (B1212043) and fluoro-substituted aryl moieties in 1-Ethynyl-4-fluorobenzene makes it a key substrate for various catalytic transformations. A significant thrust of current research is the design of novel catalysts that offer superior performance in terms of reaction speed, yield, and selectivity.

Palladium- and copper-based systems remain central to reactions like the Sonogashira coupling, a cornerstone method for forming carbon-carbon bonds with this compound. fluoro-benzene.com Modern approaches focus on fine-tuning these catalysts and their associated ligands to broaden the substrate scope and improve efficiency under milder conditions. fluoro-benzene.com Beyond traditional methods, researchers are exploring innovative catalytic platforms. For instance, a trianionic pincer alkylidyne complex has been reported for the polymerization of this compound. alkalisci.com Similarly, nickel complexes are being investigated for their ability to catalyze unique reactions, such as C-H activation and ring-opening processes, leveraging nickel's abundance and lower toxicity for more sustainable chemistry. d-nb.info

A particularly innovative area is the use of 3D printing to create catalysts with complex architectures. A PtO₂-WO₃ based catalyst fabricated via 3D printing has demonstrated excellent activity and selectivity in the semi-hydrogenation of this compound to 4-fluorostyrene. mdpi.comresearchgate.net This technology allows for the precise arrangement of multiple catalytic species, opening new avenues for designing highly specialized reactors. mdpi.com Another novel approach involves embedding Lewis acid catalysts, such as scandium triflate, into 3D-printed stirrer devices, which can simplify reaction protocols and facilitate catalyst reuse in processes like Sonogashira coupling. ucl.ac.uk

Table 1: Emerging Catalytic Systems for Reactions Involving this compound

| Catalyst System | Reaction Type | Application/Advantage |

| Palladium/Copper Co-catalysis | Sonogashira Coupling | Efficient C-C bond formation with tunable ligands for broader substrate scope. fluoro-benzene.com |

| Trianionic Pincer Alkylidyne Complex | Polymerization | Controlled polymerization of this compound. alkalisci.com |

| 3D Printed PtO₂-WO₃ | Semi-hydrogenation | High conversion and selectivity in the hydrogenation to 4-fluorostyrene. mdpi.com |

| Nickel Pincer Complexes | C-H Activation / Ring Opening | Enables novel transformations, leveraging an earth-abundant metal. d-nb.info |

| Rh-based Catalysts | Polymerization | High tolerance to reaction media and functional groups, producing uniform polyacetylenes. researchgate.net |

| Y[N(TMS)₂]₃ / 4-chloroaniline | Dimerization | Catalyzes the selective formation of enediyne structures. alkalisci.com |

| Scandium Triflate in 3D Printed Stirrer | Sonogashira Coupling | Simplifies work-up procedures and allows for catalyst reuse. ucl.ac.uk |

Integration with Sustainable Chemical Processes and Green Chemistry Principles

Aligning chemical synthesis with the principles of green chemistry is a global imperative. This compound is being explored within this framework, with research aimed at reducing environmental impact and improving resource efficiency. The development of catalysts based on earth-abundant metals like nickel is a key step in this direction, moving away from more expensive and less sustainable precious metals. d-nb.info

Catalyst immobilization and reuse are central tenets of green chemistry. The aforementioned 3D-printed catalytic stirrer devices exemplify this principle, as they can be easily removed from the reaction mixture and reused, minimizing catalyst waste. ucl.ac.uk The semi-hydrogenation of alkynes like this compound is a vital industrial process for producing alkenes, which are themselves starting materials for numerous products. mdpi.com The development of highly selective catalysts, such as the 3D-printed PtO₂-WO₃ system, contributes to greener synthesis by maximizing the yield of the desired alkene and minimizing the formation of over-hydrogenated byproducts. mdpi.comresearchgate.net

Furthermore, research has shown that the terminal ethynyl group of this compound can itself act as a homogeneous acid catalyst for reactions like acetalization and esterification. researchgate.net This discovery opens the possibility of using the molecule in dual roles—as both a structural building block and a catalyst—potentially eliminating the need for additional acid catalysts and simplifying reaction pathways in line with green chemistry goals. researchgate.net

Exploration of New Application Domains in Functional Materials and Bioactive Molecules

The unique electronic properties conferred by the ethynyl and fluorine substituents make this compound an attractive component for advanced materials and pharmaceuticals. chemimpex.com Its rigid, linear structure is ideal for constructing well-defined molecular architectures.

In materials science, this compound serves as a monomer for creating high-performance polymers with specific optical and electrical characteristics. fluoro-benzene.com These polymers are finding applications in organic light-emitting diodes (OLEDs), where the fluorine atom can enhance electron transport properties and improve device efficiency and stability. fluoro-benzene.com It is also used to create specialized polymers and resins for advanced coatings and adhesives and to modify surfaces by being coupled to organic monolayers. chemimpex.comalkalisci.com

In the realm of medicinal chemistry, this compound is a crucial intermediate for synthesizing complex, biologically active molecules. chemimpex.comfluoro-benzene.com The fluorophenylacetylene moiety is a recognized structural motif in various therapeutic agents, including potential anti-cancer drugs. chemimpex.com Its utility is demonstrated in the synthesis of diverse heterocyclic compounds, showcasing its role as a versatile building block in drug discovery. alkalisci.comsigmaaldrich.com The ability to use it in reactions like Sonogashira coupling and click chemistry allows for its efficient incorporation into larger, more complex molecular frameworks, facilitating the development of new pharmaceuticals. sigmaaldrich.comchemscene.com

Table 2: New Application Domains for this compound

| Domain | Specific Application | Examples / Research Findings |

| Functional Materials | Organic Electronics | Used as a monomer for polymers in Organic Light-Emitting Diodes (OLEDs) to improve efficiency. fluoro-benzene.com |

| Advanced Polymers | A building block for high-performance polymers and resins used in coatings and adhesives. chemimpex.com | |

| Surface Modification | Coupled with iodophenyl-terminated monolayers to functionalize surfaces. alkalisci.com | |

| Liquid Crystals | Incorporated into liquid crystal structures due to its electronic and structural properties. | |

| Bioactive Molecules | Pharmaceutical Synthesis | Key intermediate in the synthesis of anti-cancer agents and other therapeutics. chemimpex.com |

| Heterocyclic Chemistry | Used to synthesize complex molecules such as 3-(4-Fluorophenyl)-1H-isochromen-1-one and substituted pyridines. alkalisci.comsigmaaldrich.com | |

| Drug Discovery | Employed to construct diverse molecular structures for potential new drugs. fluoro-benzene.com |

常见问题

Q. What are the recommended methods for synthesizing 1-Ethynyl-4-fluorobenzene in laboratory settings?

The compound is commonly synthesized via cross-coupling reactions. A validated approach involves the Sonogashira coupling of 1-bromo-4-fluorobenzene with trimethylsilylacetylene, followed by desilylation under mild basic conditions (e.g., K₂CO₃/MeOH) . Alternatively, iron-catalyzed alkynylation of aryl halides with terminal alkynes offers a phosphine-free, cost-effective route, achieving yields >85% under optimized conditions (e.g., FeCl₃ as catalyst, DMF solvent, 80°C) . Ensure inert atmosphere (N₂/Ar) to prevent alkyne oxidation.

Q. How should researchers safely handle this compound considering its hazardous properties?

The compound is a flammable solid (GHS Category 2) and causes skin/eye irritation (H315, H319). Key precautions include:

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods:

- ¹H/¹³C NMR : The ethynyl proton appears as a singlet at δ ~2.9–3.1 ppm, while aromatic protons show splitting patterns due to fluorine coupling (e.g., ¹H NMR δ 7.4–7.6 ppm for ortho protons) .

- ¹⁹F NMR : A distinct peak at δ -109.72 ppm confirms the para-fluorine substituent .

- IR Spectroscopy : Strong absorption at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .

- GC-MS : Molecular ion peak at m/z 120.13 (C₈H₅F⁺) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported CAS registry numbers for this compound?

Discrepancies exist between CAS 766-98-3 (Thermo Scientific) and 321-38-0 (unverified sources) . To resolve conflicts:

Q. What strategies optimize the yield of this compound in cross-coupling reactions?

Optimize:

- Catalyst Loading : 5 mol% FeCl₃ with 10 mol% 1,10-phenanthroline ligand enhances electron transfer .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve aryl halide solubility and reaction homogeneity .

- Temperature Control : Maintain 80–100°C to balance reaction rate and alkyne stability.

- Purification : Use silica gel chromatography (hexane:EtOAc 9:1) to separate byproducts. Evidence shows 94% yield under these conditions .

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder or click reactions.

- Molecular Dynamics (MD) : Simulate steric effects of the fluorine substituent on transition states .

- QSPR Models : Correlate Hammett σₚ values (-0.07 for fluorine) with reaction rates in SNAr pathways .

Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity?

The para-fluorine exerts strong electron-withdrawing effects:

- Resonance Stabilization : Directs electrophilic substitution to the meta position relative to the ethynyl group.

- Acidity Enhancement : The ethynyl proton (pKa ~25) becomes more acidic than non-fluorinated analogs, facilitating deprotonation in metal-catalyzed reactions .

- π-Backbonding : Fluorine’s electronegativity strengthens C≡C bond polarization, enhancing alkyne coordination to transition metals (e.g., Au, Pd) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the compound’s flammability classification?

While some sources classify it as a flammable solid (GHS Category 2) , others omit this hazard. To reconcile:

- Review Safety Data Sheets (SDS) from multiple suppliers (e.g., Thermo Scientific , Key Organics ).

- Perform autoignition testing (ASTM E659) or consult NFPA 704 ratings.

- Prioritize peer-reviewed toxicological studies over commercial SDS when discrepancies arise .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。